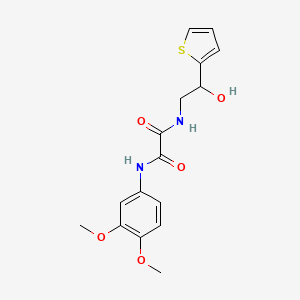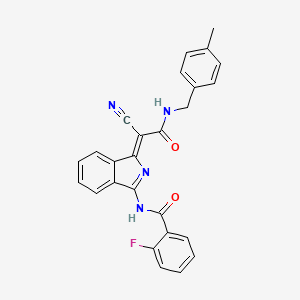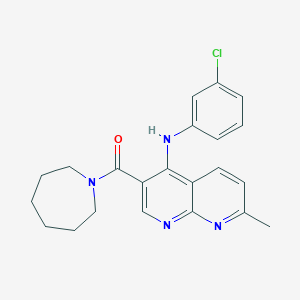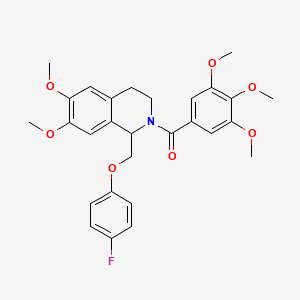
4-(叔丁氧羰基氨基)萘-1-硼酸
描述
4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid is a chemical compound with the molecular formula C15H18BNO4 . It is available from various suppliers including eMolecules and Fisher Scientific .
Molecular Structure Analysis
The molecular structure of 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid is represented by the linear formula C15H18BNO4 . This indicates that the molecule consists of 15 carbon atoms, 18 hydrogen atoms, 1 boron atom, 1 nitrogen atom, and 4 oxygen atoms .科学研究应用
糖类传感
4-(叔丁氧羰基氨基)萘-1-硼酸及其衍生物因其在糖类传感中的应用而被广泛研究。研究表明,这些化合物在各种碳水化合物存在下表现出荧光性质的显着变化,使其成为糖类的潜在传感器。例如,某些萘基硼酸化合物在与糖相互作用时,会显示出比例荧光变化或荧光强度的显着增加,这对于肉眼是可见的。这种性质在生理 pH 值的水溶液中尤为显着,突出了其在糖检测和监测中的生物分析应用潜力(Zhang, Gao, Hardcastle, & Wang, 2006)。
荧光传感器
4-(叔丁氧羰基氨基)萘-1-硼酸衍生物的荧光特性使其适用于开发荧光传感器。这些化合物可以作为各种分析物的灵敏且选择性的传感器,包括氟离子。相互作用机制通常涉及阴离子-π 相互作用和硼酸基团的协同作用,硼酸基团充当路易斯酸阴离子受体。这种相互作用导致传感器的比色和荧光性质发生显着变化,从而可以对其他阴离子中的氟离子进行选择性检测(Solís-Delgado, Ochoa-Terán, Yatsimirsky, & Pina-Luis, 2016)。
新型化合物的合成和表征
研究还深入到新型硼酸衍生物的合成和表征,包括基于萘骨架的衍生物。这些化合物通过各种化学反应合成,例如铃木偶联反应,并使用核磁共振、气相色谱和高效液相色谱等技术进行表征。这些化合物的纯度和产率很高,表明它们在材料科学和制药等各个领域具有工业生产和应用的潜力(Yao-bing, 2010)。
自组装和超分子结构
4-(叔丁氧羰基氨基)萘-1-硼酸衍生物自组装成复杂结构的能力是另一个感兴趣的领域。由于分子骨架的有序堆积,这些化合物在某些溶剂中可以形成囊泡结构,这是由氢键和芳香堆积相互作用驱动的。自组装性质受结构因素的影响,包括叔丁氧羰基氨基的存在,这促进了骨架的有序堆积。这种自组装行为为创建具有特定功能的纳米级材料和器件开辟了可能性(Xu, Wang, Zhao, Jiang, & Li, 2009)。
作用机制
Target of Action
Boronic acids, in general, are known to be used in the suzuki–miyaura cross-coupling reaction , which is a type of carbon–carbon bond-forming reaction . This suggests that the compound may interact with transition metals like palladium, which are commonly used in these reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, the boronic acid moiety of the compound would participate in a transmetalation process . This involves the transfer of an organic group from boron to a transition metal, such as palladium . The t-Butoxycarbonylamino group could potentially act as a protecting group, enhancing the stability of the compound during the reaction .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon–carbon bonds . This could potentially affect a wide range of biochemical pathways, depending on the specific context of its use.
Pharmacokinetics
Boronic acids are generally known for their stability and environmental benignity , which could potentially influence their pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action would largely depend on the specific context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, the compound would contribute to the formation of new carbon–carbon bonds , potentially leading to the synthesis of complex organic molecules.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by factors such as temperature, solvent, and the presence of a base . Additionally, the stability of the compound may be affected by storage conditions .
属性
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]naphthalen-1-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO4/c1-15(2,3)21-14(18)17-13-9-8-12(16(19)20)10-6-4-5-7-11(10)13/h4-9,19-20H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMYIGRGJGXLLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)NC(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(t-Butoxycarbonylamino)naphthalene-1-boronic acid | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(Trimethylsilyl)ethynyl]pyridine-3-carbonitrile](/img/structure/B3006448.png)

![3-Bromo-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3006451.png)
![4-Methyl-2-[(propan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B3006452.png)
![2-(4-benzylpiperazin-1-yl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3006453.png)


![(R)-3-[(tert-Butyloxycarbonyl)amino]hexanedioic acid 6-methyl ester](/img/structure/B3006457.png)
![Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate](/img/structure/B3006459.png)



![N'-(2-Cyanophenyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B3006468.png)
![1-Ethyl-3-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B3006470.png)